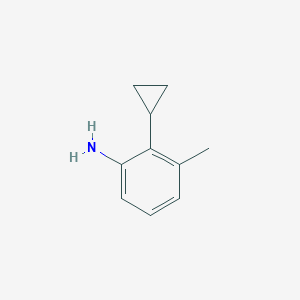![molecular formula C6H3BrN2OS B13699893 5-Bromooxazolo[4,5-b]pyridine-2-thiol](/img/structure/B13699893.png)
5-Bromooxazolo[4,5-b]pyridine-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromooxazolo[4,5-b]pyridine-2-thiol is a heterocyclic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a bromine atom at the 5th position and a thiol group at the 2nd position of the oxazolo[4,5-b]pyridine ring system. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromooxazolo[4,5-b]pyridine-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine derivatives with brominated oxazole intermediates. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow chemistry techniques and automated synthesis platforms are often employed to achieve efficient and scalable production .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromooxazolo[4,5-b]pyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: De-brominated oxazolo[4,5-b]pyridine-2-thiol.
Substitution: Various substituted oxazolo[4,5-b]pyridine-2-thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 5-Bromooxazolo[4,5-b]pyridine-2-thiol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in cell death. The compound’s ability to form covalent bonds with thiol groups in proteins is a key aspect of its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[4,5-b]pyridine derivatives: These compounds share a similar bicyclic structure but differ in the heteroatoms present in the ring system.
Oxazolo[4,5-b]pyridine derivatives: Similar to 5-Bromooxazolo[4,5-b]pyridine-2-thiol but without the bromine or thiol substituents.
Pyridine derivatives: A broader class of compounds that include various substitutions on the pyridine ring.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a thiol group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry.
Eigenschaften
Molekularformel |
C6H3BrN2OS |
|---|---|
Molekulargewicht |
231.07 g/mol |
IUPAC-Name |
5-bromo-3H-[1,3]oxazolo[4,5-b]pyridine-2-thione |
InChI |
InChI=1S/C6H3BrN2OS/c7-4-2-1-3-5(8-4)9-6(11)10-3/h1-2H,(H,8,9,11) |
InChI-Schlüssel |
LHISDXZYQJJCFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC2=C1OC(=S)N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-Fluoro-5-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13699821.png)
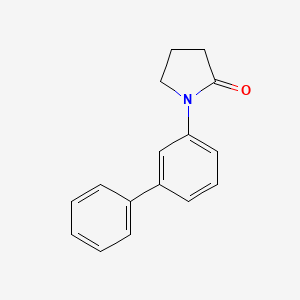
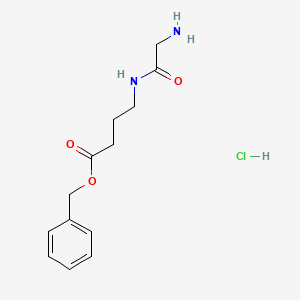
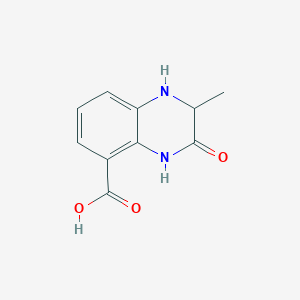


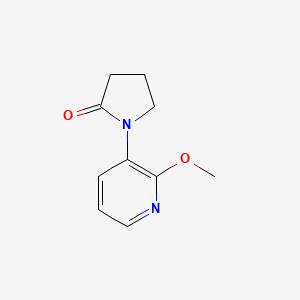
![[3-(2,6-Dichlorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13699862.png)




